1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine; oxalic acid
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Overview
Description
1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine; oxalic acid is a chemical compound that features a thiazole ring, a nitrogen and sulfur-containing heterocycle, and an amine group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Thiazole Synthesis: The thiazole ring can be synthesized through the reaction of α-haloketones with thioamides under acidic conditions.
Amine Functionalization: The amine group can be introduced through reductive amination of the corresponding ketone or aldehyde precursor.
Oxalic Acid Formation: Oxalic acid can be synthesized through the oxidation of carbohydrates or by the reaction of ketones with nitric acid.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves continuous flow reactors to ensure consistent quality and yield.
Catalytic Methods: Catalysts such as palladium or rhodium are used to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Oxidation: Oxidation reactions can convert the thiazole ring to various oxidized derivatives.
Reduction: Reduction reactions can reduce the thiazole ring or the amine group.
Substitution: Substitution reactions can replace hydrogen atoms on the thiazole ring with various functional groups.
Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and halogenating agents are commonly used. Reaction conditions include varying temperatures and pH levels.
Major Products Formed: Products include oxidized thiazoles, reduced amines, and substituted thiazoles.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infections.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The thiazole ring can bind to enzyme active sites, while the amine group can interact with receptors, modulating biological pathways.
Comparison with Similar Compounds
Thiazole Derivatives: Similar compounds include other thiazole derivatives, which are known for their diverse biological activities.
Amine Compounds: Other amine-containing compounds share similar reactivity and applications.
Oxalic Acid Derivatives: Compounds containing oxalic acid or its derivatives are used in various industrial and pharmaceutical applications.
This compound stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications.
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Properties
IUPAC Name |
1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.C2H2O4/c1-4(8)7-5(2)9-6(3)10-7;3-1(4)2(5)6/h4H,8H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLILNLIAFTULJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(C)N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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